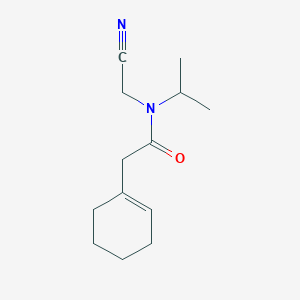
2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol, also known as 4-chloro-N-(3-piperidinyl)benzeneethanamine, is a synthetic compound commonly used in laboratory experiments. It is a member of the piperidine class of compounds, which are known for their wide range of biological activities. This compound has been studied extensively for its potential applications in drug discovery, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- Researchers have synthesized and characterized various compounds structurally related to "2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol", exploring their crystal structures and molecular configurations. These studies often involve detailed spectroscopic techniques and X-ray crystallography for structural determination (B. Benakaprasad et al., 2007), (S. B. B. Prasad et al., 2008).
Fungicidal and Antibacterial Activity
- Some compounds similar to "2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol" have been evaluated for their fungicidal and antibacterial activities. These studies indicate the potential use of such compounds in pharmacological and agrochemical applications (A. Kuzenkov & V. V. Zakharychev, 2009), (Ram C. Merugu et al., 2010).
Potential in Drug Discovery
- Research indicates the potential of structurally related compounds in drug discovery, particularly as ligands for specific receptors. For example, compounds with similar structural elements have been studied for their affinity and selectivity at human dopamine receptors, suggesting their relevance in the development of new pharmacological agents (M. Rowley et al., 1997).
Chemical Reactions and Synthesis Techniques
- There's ongoing research into the chemical reactions involving compounds with similar structural components. This includes studies on synthetic routes, reaction mechanisms, and the development of new synthesis techniques, which are essential for advancing chemical and pharmaceutical industries (B. Alcaide et al., 2015), (F. Latif et al., 2003).
Structural and Theoretical Analysis
- Detailed structural and theoretical analyses of related compounds provide insights into their molecular properties, stability, and reactivity. Such studies are crucial for understanding the behavior of these compounds under various conditions and for their potential applications in different fields (Ahmed M. Abuelela et al., 2021).
properties
IUPAC Name |
2-(4-chlorophenyl)-1-piperidin-3-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-5-3-10(4-6-12)8-13(16)11-2-1-7-15-9-11/h3-6,11,13,15-16H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLIQDBZEYQRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2833686.png)
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2833687.png)




![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2833697.png)


![4-{[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarbonitrile](/img/structure/B2833700.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid](/img/structure/B2833704.png)
![3-(5-Nitro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B2833708.png)
